1-(2-Aminoethyl)piperidine-3-carboxamide
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Overview
Description
1-(2-Aminoethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been found to modulate the trace amine-associated receptor 1 (taar1) .
Mode of Action
Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Taar1 agonists have been found to counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia, including hyperdopaminergic dopamine transporter knockout (dat-ko) rodents .
Result of Action
Taar1 agonists have been found to display a statistically significant and dose-dependent reduction in hyperlocomotion in dat-ko rats . This suggests that such compounds could potentially be used for the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)piperidine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(2-Aminoethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)piperidine-3-carboxamide
- 1-(2-Aminoethyl)-4-piperidinol
- 1-(2-Aminoethyl)piperazine
Uniqueness
1-(2-Aminoethyl)piperidine-3-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(2-aminoethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHIPQYZJBJCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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